molecular formula C7H3F3N2 B157043 5-(Trifluoromethyl)pyridine-2-carbonitrile CAS No. 95727-86-9

5-(Trifluoromethyl)pyridine-2-carbonitrile

Cat. No. B157043
Key on ui cas rn: 95727-86-9
M. Wt: 172.11 g/mol
InChI Key: WDSCJULUXJSJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05436267

Procedure details

180 ml of ethanol were added to a solution of 22 g of 2-cyano-5-trifluoromethylpyridine in 180 ml of 1,2-dichloroethane under stirring at room temperature, followed by drop-wise addition thereto of a solution of 9.8 g of hydroxylamine hydrochloride in 17 ml of water. An aqueous solution of 5.6 g of sodium hydroxide in 17 ml of water was drop-wise added to the resulting mixture. After completion of the drop-wise addition, the reaction mixture was heated at 80° C. for 2 hours. The reaction mixture was cooled, and stripped of insolubles by filtration. The filtrate was subjected to distillation under reduced pressure to remove therefrom the solvent. The resulting residue was washed with hexane. The precipitated solid was filtered off to obtain 25 g of 5-trifluoromethyl-2-pyridinecarboxamide oxime having a melting point of 130° to 133° C.
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Four
Name
5-trifluoromethyl-2-pyridinecarboxamide oxime

Identifiers

REACTION_CXSMILES
C(O)C.[C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][N:7]=1)#[N:5].Cl.[NH2:17][OH:18].[OH-].[Na+]>ClCCCl.O>[F:14][C:12]([F:15])([F:13])[C:9]1[CH:10]=[CH:11][C:6]([C:4](=[N:17][OH:18])[NH2:5])=[N:7][CH:8]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
22 g
Type
reactant
Smiles
C(#N)C1=NC=C(C=C1)C(F)(F)F
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by drop-wise addition
ADDITION
Type
ADDITION
Details
After completion of the drop-wise addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
stripped of insolubles by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove
WASH
Type
WASH
Details
The resulting residue was washed with hexane
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off

Outcomes

Product
Name
5-trifluoromethyl-2-pyridinecarboxamide oxime
Type
product
Smiles
FC(C=1C=CC(=NC1)C(N)=NO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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